N-(furan-2-ylmethyl)-4-methyl-3,6-dihydro-2H-pyridine-1-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-4-methyl-3,6-dihydro-2H-pyridine-1-carboxamide is a chemical compound characterized by its unique structure, which includes a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-4-methyl-3,6-dihydro-2H-pyridine-1-carboxamide typically involves the reaction of furan-2-ylmethylamine with 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions: N-(furan-2-ylmethyl)-4-methyl-3,6-dihydro-2H-pyridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a base.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Pyridine derivatives.
Substitution: Amine or alcohol derivatives of the pyridine ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its furan and pyridine rings make it a versatile intermediate in organic synthesis.
Biology: N-(furan-2-ylmethyl)-4-methyl-3,6-dihydro-2H-pyridine-1-carboxamide has shown potential as a biological probe in studying enzyme mechanisms and receptor binding. Its derivatives are being explored for their biological activity.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential. For example, they have been investigated for their anticancer properties and as inhibitors of certain enzymes involved in disease pathways.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of novel polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-4-methyl-3,6-dihydro-2H-pyridine-1-carboxamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)ethanamine: This compound is structurally similar but lacks the pyridine ring.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound contains an indole ring instead of the pyridine ring.
Uniqueness: N-(furan-2-ylmethyl)-4-methyl-3,6-dihydro-2H-pyridine-1-carboxamide is unique due to its combination of furan and pyridine rings, which provides it with distinct chemical properties and reactivity compared to its similar compounds.
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Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-3,6-dihydro-2H-pyridine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10-4-6-14(7-5-10)12(15)13-9-11-3-2-8-16-11/h2-4,8H,5-7,9H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVJNIADOZEJIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(CC1)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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